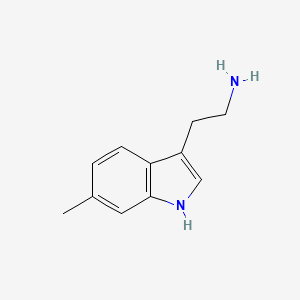

2-(6-甲基-1H-吲哚-3-基)乙胺

描述

Synthesis Analysis

The synthesis of indole derivatives, including “2-(6-methyl-1H-indol-3-yl)ethanamine,” often involves complex reactions that can include cyclization, substitution, and rearrangement steps. A method reported involves the cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone to synthesize novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives (Kumbhare et al., 2013). These methods demonstrate the complexity and versatility in the synthesis of indole-based compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives, including “2-(6-methyl-1H-indol-3-yl)ethanamine,” is crucial for their chemical behavior and biological activity. Structural evaluations often involve spectroscopic methods such as IR, 1H NMR, and mass spectroscopy, alongside single-crystal X-ray diffraction analysis to determine the precise arrangement of atoms within the molecule. For example, the synthesis and structural evaluation of indole and gramine derivatives provide insights into their molecular configurations and intermolecular interactions, which are essential for understanding their chemical properties (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which significantly influence their chemical properties. The reactions and properties of these compounds are often studied in the context of their potential as intermediates in the synthesis of more complex molecules or for their antimicrobial activities. For instance, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, highlighting the relationship between chemical structure and biological activity (Kumbhare et al., 2013).

Physical Properties Analysis

The physical properties of “2-(6-methyl-1H-indol-3-yl)ethanamine” and related compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The determination of these properties is essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and pH-dependence, are critical for their application in chemical synthesis and drug design. These properties are determined by the indole core's electronic structure and the substituents attached to it. Studies on the synthesis, structural evaluation, and chemical behavior of indole derivatives provide valuable information on their potential uses in various scientific fields.

科学研究应用

抗炎应用

“2-(6-甲基-1H-吲哚-3-基)乙胺”的结构类似于萘普生,萘普生是一种非甾体抗炎药 (NSAID),用于治疗疼痛、痛经、类风湿性关节炎等炎症性疾病和发烧 . 因此,它可能被用于开发新的抗炎药物 .

抗病毒应用

包括“2-(6-甲基-1H-吲哚-3-基)乙胺”在内的吲哚衍生物已被发现具有抗病毒特性 . 因此,这种化合物可能被用于开发新的抗病毒药物 .

抗癌应用

吲哚衍生物也被发现具有抗癌特性 . 因此,“2-(6-甲基-1H-吲哚-3-基)乙胺”可能被用于开发新的抗癌药物 .

神经调节应用

“2-(6-甲基-1H-吲哚-3-基)乙胺”在哺乳动物大脑中以痕量存在,可能作为神经调节剂或神经递质发挥作用 . 因此,它可能被用于开发新的神经调节药物 .

新治疗剂的开发

吲哚环体系是许多生物活性分子(包括几种药物)的核心成分. 因此,“2-(6-甲基-1H-吲哚-3-基)乙胺”可能被用于开发新的治疗剂.

微管聚合抑制剂

一些吲哚衍生物已被发现抑制微管的聚合,微管是细胞分裂中至关重要的蛋白质 . 因此,“2-(6-甲基-1H-吲哚-3-基)乙胺”可能被用于开发新的微管聚合抑制剂 .

属性

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVXFHYJXGYXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978098 | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62500-90-7 | |

| Record name | 1H-Indole-3-ethanamine, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

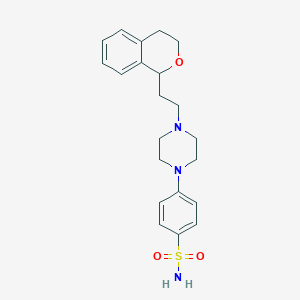

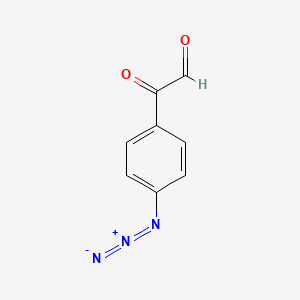

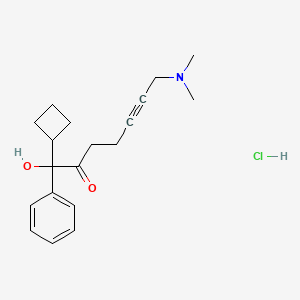

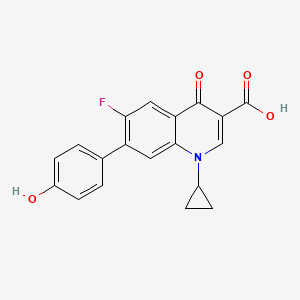

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4a,6a-Dimethyl-9-(methylsulfanyl)-4b,6,6a,7a,8,8a,8b,8c,9,10-decahydro-4aH-spiro[cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7,2'-oxolane]-2,5'(5H)-dione](/img/structure/B1213709.png)

![[(1S,4R,5R,6R,7R,8R,11R,14S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadecan-8-yl] acetate](/img/structure/B1213714.png)